ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate
Overview
Description
Ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate, commonly known as TFPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The exact mechanism of action of TFPPA is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
TFPPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to modulate the activity of enzymes such as cyclooxygenase-2 and nitric oxide synthase, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFPPA is its high purity and stability, which makes it suitable for use in a wide range of lab experiments. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for research on TFPPA. One area of interest is the development of new materials based on TFPPA and its derivatives. Another area is the development of new drugs for the treatment of inflammatory diseases based on TFPPA. Additionally, further studies are needed to elucidate the exact mechanism of action of TFPPA and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, TFPPA is a promising chemical compound that has potential applications in various fields such as materials science and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of TFPPA and its derivatives.
Scientific Research Applications
TFPPA has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various polymers and copolymers. TFPPA-based polymers have shown excellent thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for use in high-performance materials.
In addition to materials science, TFPPA has also been studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.
properties
IUPAC Name |
ethyl 2-[4-(2,2,3,3-tetrafluoropropanoylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3/c1-2-21-10(19)7-8-3-5-9(6-4-8)18-12(20)13(16,17)11(14)15/h3-6,11H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJDCILAMJMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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